molecular formula C10H6ClNO B1524648 5-Chloroquinoline-8-carbaldehyde CAS No. 1260794-21-5

5-Chloroquinoline-8-carbaldehyde

Cat. No. B1524648
CAS RN: 1260794-21-5
M. Wt: 191.61 g/mol
InChI Key: OEPSEQPKHWYRFR-UHFFFAOYSA-N
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Description

5-Chloroquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO. It is used in pharmaceutical testing .


Synthesis Analysis

Quinoline and its derivatives can be synthesized from α,β-unsaturated aldehydes . A novel class of quinoline derivatives was synthesized from 5-chloro-2-phenyl-1 H -indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials .


Molecular Structure Analysis

The molecular structure of 5-Chloroquinoline-8-carbaldehyde consists of a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives exhibit a wide range of chemical reactions. Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 5-Chloroquinoline-8-carbaldehyde can be influenced by its molecular structure. Properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Pharmaceutical Testing

5-Chloroquinoline-8-carbaldehyde: is utilized in pharmaceutical testing as a high-quality reference standard . Its precise molecular structure and properties, such as a molecular weight of

g/mol191.61 \text{ g/mol}191.61 g/mol

and the formula

C10H6ClNOC_{10}H_{6}ClNOC10​H6​ClNO

, make it an ideal compound for ensuring the accuracy of pharmacological assessments .

Biomedical Materials

In the realm of biomedical materials, 5-Chloroquinoline-8-carbaldehyde serves as a chemical scaffold. Its derivatives are explored for their potential biological and pharmaceutical activities, which include antimicrobial, anti-inflammatory, and anticancer properties .

Electronic Materials

The compound’s role in electronic materials is linked to its structural properties. Quinoline derivatives, including 5-Chloroquinoline-8-carbaldehyde , are investigated for their electrical conductivity and potential use in electronic devices .

Energy Materials

In energy materials research, 5-Chloroquinoline-8-carbaldehyde is studied for its potential application in energy storage and conversion technologies. Its stability and conductive properties make it a candidate for use in batteries and solar cells.

Analytical Chemistry

5-Chloroquinoline-8-carbaldehyde: is employed in analytical chemistry for chromatography, reagents, and reference materials. Its consistent quality ensures reliable results in various analytical procedures.

Materials Science

This compound is significant in materials science, particularly in the development of new materials with enhanced properties. Its molecular structure is a building block for creating innovative materials with specific desired characteristics.

Safety And Hazards

While specific safety data for 5-Chloroquinoline-8-carbaldehyde was not found, similar compounds like 5-CHLOROQUINOLINE-8-CARBOXYLIC ACID may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity. The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

5-chloroquinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPSEQPKHWYRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296138
Record name 5-Chloro-8-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroquinoline-8-carbaldehyde

CAS RN

1260794-21-5
Record name 5-Chloro-8-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260794-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-8-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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